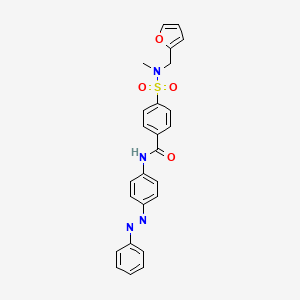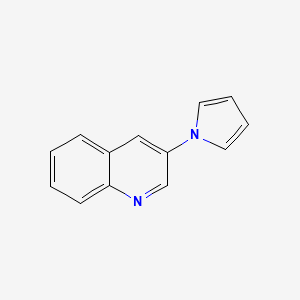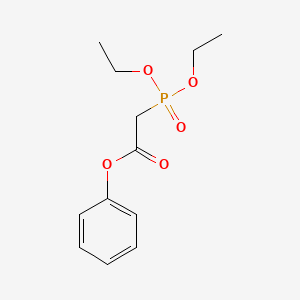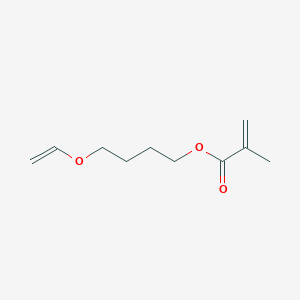
7-Bromoisothiochroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromoisothiochroman-4-one is a heterocyclic compound that belongs to the class of thiochromanones It is characterized by the presence of a bromine atom at the 7th position of the isothiochroman-4-one skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoisothiochroman-4-one typically involves the bromination of isothiochroman-4-one. One common method is the reaction of isothiochroman-4-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromoisothiochroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted isothiochroman-4-one derivatives.
Aplicaciones Científicas De Investigación
7-Bromoisothiochroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-Bromoisothiochroman-4-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its potential anticancer and antimicrobial effects.
Comparación Con Compuestos Similares
Thiochroman-4-one: Lacks the bromine atom, leading to different reactivity and biological activity.
Chroman-4-one: Contains an oxygen atom instead of sulfur, resulting in distinct chemical properties.
7-Bromochroman-4-one: Similar structure but with an oxygen atom, affecting its reactivity and applications.
Uniqueness: 7-Bromoisothiochroman-4-one is unique due to the presence of both a bromine atom and a sulfur atom in its structure. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in its oxygen-containing analogs.
Propiedades
Número CAS |
168759-65-7 |
|---|---|
Fórmula molecular |
C9H7BrOS |
Peso molecular |
243.12 g/mol |
Nombre IUPAC |
7-bromo-1H-isothiochromen-4-one |
InChI |
InChI=1S/C9H7BrOS/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3H,4-5H2 |
Clave InChI |
JVTTYLOPABFIHZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)Br)C(=O)CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)






![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)


![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14128373.png)



